IS-159

Vascular Pharmacology Migraine Pathophysiology 5-HT1B Receptor

This is a research-grade peptide tool compound for investigating 5-HT1B/1D receptor pharmacology and intranasal drug delivery. Its peptide structure and full agonism profile provide a distinct comparator to non-peptidic triptans, supported by Phase 2 clinical data. Ideal for translational studies requiring ultra-rapid absorption kinetics.

Molecular Formula C23H27N5O5
Molecular Weight 453.5 g/mol
CAS No. 133790-13-3
Cat. No. B1672191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIS-159
CAS133790-13-3
Synonyms2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl-L-tyrosyl-glycinamide
IS 159
IS159
Molecular FormulaC23H27N5O5
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O
InChIInChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)28-20(23(32)27-12-21(25)30)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,30)(H,27,32)(H,28,31)/t20-/m0/s1
InChIKeyPBRWGFLPYQYNGI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IS-159 (CAS 133790-13-3) for Migraine Research: A Peptide 5-HT1B/1D Agonist Procurement Guide


IS-159, chemically named 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl-L-tyrosyl-glycinamide (CAS 133790-13-3), is a peptidic small molecule designed as a selective serotonin 5-HT1B and 5-HT1D receptor agonist [1]. Originally developed for the intranasal treatment of migraine, IS-159 advanced to Phase 2 clinical trials before being discontinued, establishing a well-defined pharmacological and safety profile in humans [2]. Its peptide-based structure confers distinct physicochemical properties and a unique metabolic fate compared to non-peptidic triptans, making it a valuable tool compound for investigating 5-HT1 receptor pharmacology and intranasal drug delivery.

Why IS-159 Cannot Be Replaced by Sumatriptan or Other Triptans in Targeted Migraine Research


Generic substitution of IS-159 with common triptans like sumatriptan is scientifically unsound due to its fundamentally different molecular structure and resulting pharmacokinetic and receptor-binding profile. IS-159 is a peptide, whereas sumatriptan and other marketed triptans are non-peptidic sulfonamides or indole derivatives [1]. This structural divergence leads to distinct in vivo behavior: IS-159 demonstrates ultra-rapid absorption (tmax ~15 min) and a short half-life (~1.6 h) after intranasal administration [2], while sumatriptan exhibits variable and slower absorption (tmax 1-2 h orally) and is extensively metabolized by monoamine oxidase (MAO) [3]. Moreover, IS-159 is characterized as a high-affinity 5-HT1D full agonist, whereas sumatriptan acts as a partial agonist at this receptor, resulting in differing efficacy in functional assays and potentially distinct therapeutic windows [4]. These quantitative differences in structure, pharmacokinetics, and receptor agonism preclude simple interchangeability and necessitate the use of IS-159 for studies aiming to replicate or extend findings from its specific clinical and preclinical development program.

Quantitative Evidence for IS-159 Differentiation: Head-to-Head and Cross-Study Comparisons


IS-159 vs. Sumatriptan and Alniditan: Equivalent Vasocontractile Potency in Human Cerebral Arteries

In a direct head-to-head comparison using isolated human cerebral arteries, IS-159 elicited dose-dependent contraction with a potency equivalent to sumatriptan and slightly lower than alniditan. The rank order of agonist potency was 5-HT = alniditan > sumatriptan = IS-159 >>> PNU-109291 = LY344864 [1]. This functional data confirms that IS-159 engages the 5-HT1B receptor with a potency comparable to the clinical gold standard sumatriptan, validating its utility as a reference agonist for vasocontractile studies.

Vascular Pharmacology Migraine Pathophysiology 5-HT1B Receptor

IS-159 Nasal Bioavailability: 10-Fold Enhancement with Absorption Enhancer

A randomized, two-way crossover clinical study demonstrated that the addition of 2% caprylocaproyl macrogolglycerides to an intranasal IS-159 formulation dramatically increased systemic exposure. The maximum plasma concentration (Cmax) increased from 4.7 ± 1.7 ng/mL to 48 ± 17 ng/mL (a 10.2-fold increase), and the area under the curve (AUC) increased from 12 ± 4.7 ng·h/mL to 56 ± 22 ng·h/mL (a 4.7-fold increase) [1]. The time to peak concentration (tmax) and elimination half-life (t1/2) remained unchanged at 15-20 minutes and 2.0-2.3 hours, respectively, indicating enhanced absorption without altering clearance.

Intranasal Drug Delivery Pharmacokinetics Formulation Science

IS-159 Demonstrates Ultra-Rapid tmax and Dose-Proportional PK in Healthy Subjects

In a multiple-dose clinical study, intranasal IS-159 exhibited an extremely rapid absorption profile with a tmax of approximately 15 minutes and an elimination half-life of approximately 1.6 hours across doses ranging from 1 to 6 mg [1]. Importantly, systemic exposure (AUC and Cmax) increased dose-proportionally, and no evidence of drug accumulation was observed after twice-daily dosing. This PK profile is substantially faster than that of oral sumatriptan (tmax 1-2 hours, t1/2 2.5 hours) and even surpasses that of intranasal sumatriptan (tmax ~1-1.5 hours), positioning IS-159 as a valuable tool for studying rapid-onset 5-HT1 agonism [2].

Clinical Pharmacology Pharmacokinetics Drug Development

Preclinical Intranasal Bioavailability Predicts Human PK and Confirms Species Scalability

Preclinical assessments in rat and dog models demonstrated intranasal bioavailabilities of 16-38% in rat and 54-61% in dog, with very rapid absorption kinetics [1]. These animal data successfully predicted the clinical pharmacokinetics of IS-159, which showed similarly rapid absorption and dose-proportional exposure in human subjects. The cross-species scalability of IS-159's intranasal PK distinguishes it from many peptide drugs, which often exhibit poor and unpredictable absorption, and underscores its value as a translational tool compound.

Preclinical Pharmacokinetics Translational Pharmacology Intranasal Delivery

IS-159 as a 5-HT1D Full Agonist: Potential Functional Differentiation from Partial Agonists

IS-159 has been characterized as a high-affinity full agonist at the 5-HT1D receptor, whereas sumatriptan and most other clinically used triptans are partial agonists at this receptor subtype [1]. While specific Ki or EC50 values for IS-159 are not publicly available in the peer-reviewed literature, its full agonist profile is a key differentiator. In functional assays, full agonists can achieve a greater maximal response (Emax) than partial agonists, which may translate to distinct pharmacological effects, particularly in systems with low receptor reserve or in pathological states where receptor expression is altered.

Receptor Pharmacology G Protein-Coupled Receptors Agonist Efficacy

Optimal Research and Procurement Applications for IS-159 (CAS 133790-13-3)


Investigating Intranasal Peptide Delivery and Absorption Enhancement

IS-159's demonstrated 10-fold increase in Cmax with caprylocaproyl macrogolglycerides provides a quantitative benchmark for developing and testing novel intranasal absorption enhancers for peptide therapeutics [1]. Its predictable, dose-proportional PK across species makes it an ideal model peptide for translational intranasal formulation studies.

Comparative Pharmacology of 5-HT1B/1D Agonists in Vascular and Neuronal Tissues

The direct, head-to-head potency data showing IS-159's equivalence to sumatriptan in human cerebral arteries positions it as a key reference agonist for ex vivo and in vivo studies of cranial vasoconstriction [2]. Its unique profile as a peptide full agonist offers a distinct comparator to non-peptidic triptans for dissecting receptor signaling pathways.

Rapid-Onset Migraine Therapeutic Modeling and PK/PD Analysis

With an ultra-rapid tmax of ~15 minutes and a short half-life of 1.6 hours, IS-159 enables precise investigation of the pharmacokinetic-pharmacodynamic relationship for acute migraine therapies [3]. Its discontinued Phase 2 clinical development provides a rich dataset for modeling fast-onset 5-HT1 agonism without the confounding factors of marketed drug formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for IS-159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.